3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid
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Overview
Description
3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid is a complex organic compound that features a thiazole ring, a ureido group, and a methoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different outcomes depending on the specific derivative and target . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-methoxyphenyl isocyanate with thioamide to form the thiazole ring. This intermediate is then reacted with 3-bromopropanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Ureido derivatives: Compounds such as N-phenylurea and N,N’-dimethylurea have similar ureido groups.
Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine share the methoxyphenyl moiety.
Uniqueness
3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid is unique due to the combination of these functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit specific kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-11-5-2-9(3-6-11)15-13(20)17-14-16-10(8-22-14)4-7-12(18)19/h2-3,5-6,8H,4,7H2,1H3,(H,18,19)(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLLJLRNCPUMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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